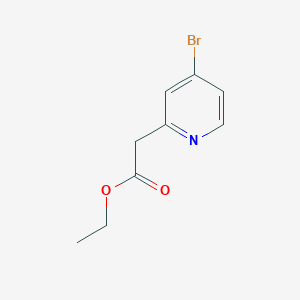

Ethyl 2-(4-bromopyridin-2-YL)acetate

CAS No.: 1060814-91-6

Cat. No.: VC2676880

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1060814-91-6 |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.08 g/mol |

| IUPAC Name | ethyl 2-(4-bromopyridin-2-yl)acetate |

| Standard InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 |

| Standard InChI Key | UNQUMGSSWNEUIM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=NC=CC(=C1)Br |

| Canonical SMILES | CCOC(=O)CC1=NC=CC(=C1)Br |

Introduction

Structural Information

Molecular Identity

Ethyl 2-(4-bromopyridin-2-yl)acetate is characterized by a pyridine ring substituted with a bromine atom at the 4-position and an ethyl acetate functional group at the 2-position. This structure contributes to its chemical reactivity and potential applications in synthetic chemistry .

Chemical Identifiers

The compound is formally identified through several standard chemical notations:

Structural Representations

The compound can be represented through various chemical notation systems:

Physical and Chemical Properties

Structural Features

The compound contains several important functional groups that contribute to its chemical behavior:

-

A pyridine ring with nitrogen at position 1

-

A bromine substituent at position 4 of the pyridine ring

-

An ethyl acetate group (ethyl 2-acetate) attached at position 2 of the pyridine ring

Collision Cross Section Data

Predicted collision cross section (CCS) data for various adducts of the compound are available, which are valuable for mass spectrometry applications :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 243.99677 | 143.3 |

| [M+Na]+ | 265.97871 | 146.6 |

| [M+NH4]+ | 261.02331 | 147.4 |

| [M+K]+ | 281.95265 | 146.8 |

| [M-H]- | 241.98221 | 142.9 |

| [M+Na-2H]- | 263.96416 | 146.6 |

| [M]+ | 242.98894 | 142.4 |

| [M]- | 242.99004 | 142.4 |

Applications and Research Significance

Organic Synthesis Applications

Ethyl 2-(4-bromopyridin-2-yl)acetate serves as an important building block in organic synthesis, particularly for the development of more complex molecular structures. The bromine at the 4-position of the pyridine ring enhances the electrophilicity of the molecule, making it amenable to various nucleophilic substitution reactions and coupling chemistries.

Chemical Reactivity

Structural Modifications

The presence of the bromine atom provides a valuable handle for further functionalization through:

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi)

-

Nucleophilic aromatic substitution reactions

-

Halogen-metal exchange reactions

Related Compounds

Structural Isomers

An important structural isomer is Ethyl 2-(5-bromopyridin-2-yl)acetate, which differs in the position of the bromine atom (5-position instead of 4-position). This positional isomer has its own distinct CAS number (1060814-88-1) and potentially different chemical and biological properties .

Structural Analogs

Other related compounds include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume